molecular formula C25H27N3O4 B2777041 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 898433-31-3

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2777041
CAS RN: 898433-31-3
M. Wt: 433.508
InChI Key: VJAOURUBHUUGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Studies

Compounds with similar structural features have been synthesized and characterized, indicating potential applications in developing new therapeutic agents. For example, studies on the synthesis and crystal structures of derivatives containing furan and quinoline moieties demonstrate the potential of these compounds in anti-tuberculosis activity, supported by spectroscopic techniques and density functional theory (DFT) computations (Bai et al., 2011).

Anticancer and Antituberculosis Activity

Research on furan- and isoquinoline-based compounds has shown significant potential in anticancer and antituberculosis treatments. For example, compounds incorporating furan-2-ylmethyl groups have been explored as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997). Similarly, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the importance of pharmacological interest in the development of novel therapeutic agents (Kandinska et al., 2006).

Pharmacological Modulation

Research also delves into the modulation of biological receptors and transporters, showcasing the therapeutic potential of compounds with related structures. For instance, blockade of orexin-1 receptors has been studied for its effects on sleep promotion, indicating a differential impact of receptor modulation in sleep-wake modulation and suggesting avenues for the development of sleep aids (Dugovic et al., 2009).

Molecular Interactions and Biological Properties

The interaction of similar compounds with biological systems, such as their binding affinities to receptors or their role in inhibiting cellular processes, is a significant area of research. For example, studies on the ABCB1 inhibitors reveal insights into molecular interactions affecting biological properties and highlight the therapeutic potential in addressing drug resistance (Colabufo et al., 2008).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17-9-10-22(31-2)20(14-17)27-25(30)24(29)26-15-21(23-8-5-13-32-23)28-12-11-18-6-3-4-7-19(18)16-28/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOURUBHUUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.